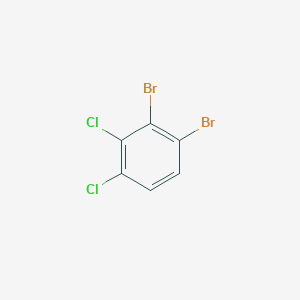

1,2-Dibromo-3,4-dichlorobenzene

Overview

Description

1,2-Dibromo-3,4-dichlorobenzene is a chemical compound with the molecular formula C6H2Br2Cl2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

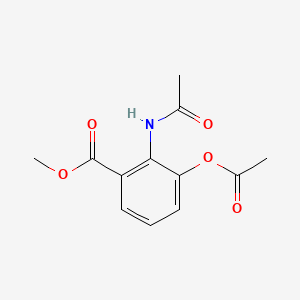

The synthesis of 1,2-Dibromo-3,4-dichlorobenzene can involve various reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3,4-dichlorobenzene consists of a benzene ring substituted with two bromine atoms and two chlorine atoms . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

1,2-Dibromo-3,4-dichlorobenzene can participate in various chemical reactions. For example, it can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids . It is also used to produce 2,4,4’-trichloro-biphenyl .Physical And Chemical Properties Analysis

1,2-Dibromo-3,4-dichlorobenzene has a density of 2.1±0.1 g/cm3, a boiling point of 294.9±35.0 °C at 760 mmHg, and a flash point of 142.8±16.0 °C . It has a molar refractivity of 51.4±0.3 cm3 and a polarizability of 20.4±0.5 10-24 cm3 .Scientific Research Applications

Chemical Properties and Usage

1,2-Dibromo-3,4-dichlorobenzene is a compound with distinct chemical properties and uses in various scientific and industrial applications. It's a colorless, highly fluid, non-flammable liquid with an unpleasant odor. It is lipophilic and insoluble in water but miscible with most organic solvents. This compound is primarily used as an intermediate in the production of other chemicals, such as 3,4-dichloronitrobenzene, and as a solvent in the production of isocyanates (Knecht & Lewalter, 2012).

Catalytic Oxidation

1,2-Dibromo-3,4-dichlorobenzene undergoes catalytic oxidation, a process critical in the chemical industry. Research shows that this oxidation is effectively carried out over a series of transition metal oxides supported on TiO2 and Al2O3, with variations in activity depending on the nature of the transition metal oxide used. This process is integral in the transformation of 1,2-Dibromo-3,4-dichlorobenzene into other useful compounds (Krishnamoorthy, Rivas, & Amiridis, 2000).

Solid-State Behavior

The solid-state behavior of dichlorobenzenes, including 1,2-dichlorobenzene, has been studied for understanding its crystalline properties. These studies involve the determination of crystal structures using X-ray analysis and crystallization techniques. This research provides insights into the molecular and crystal structure of dichlorobenzenes, which is important for its applications in material science and chemistry (Boese et al., 2001).

Photocatalytic Decomposition

The photocatalytic decomposition of gaseous 1,2-dichlorobenzene on TiO2 films has been explored. This process, especially with the addition of ozone, shows potential in environmental applications for treating air pollutants. The study of these reactions under various conditions helps in understanding the mechanisms and optimizing the process for practical applications (Lu et al., 2012).

Mechanism of Action

Target of Action

1,2-Dibromo-3,4-dichlorobenzene is a halogenated aromatic compound

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction mechanism might be involved in the interaction of 1,2-Dibromo-3,4-dichlorobenzene with its targets.

Pharmacokinetics

Given its molecular weight of 3048 , it might have good bioavailability due to its relatively small size

Safety and Hazards

properties

IUPAC Name |

1,2-dibromo-3,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOWEPYJECMZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

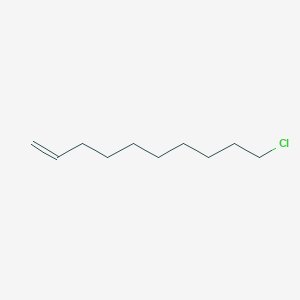

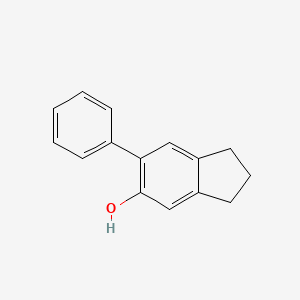

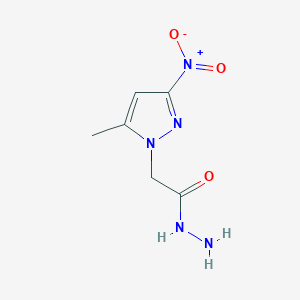

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196950.png)